Cas no 937050-25-4 (tert-butyl 3-(6-aminopyridin-3-yl)propanoate)

Tert-butyl 3-(6-aminopyridin-3-yl)propanoate is a versatile intermediate in organic synthesis, particularly valued for its reactive amino and ester functional groups. The tert-butyl ester moiety enhances stability, facilitating handling and storage, while the 6-aminopyridin-3-yl group serves as a key building block for pharmaceuticals and agrochemicals. Its structural features enable efficient derivatization, making it useful in cross-coupling reactions, amide formations, and other transformations. The compound’s purity and well-defined reactivity profile ensure consistent performance in complex synthetic pathways. Suitable for research and industrial applications, it offers a balance of stability and reactivity, supporting the development of biologically active compounds and fine chemicals.
tert-butyl 3-(6-aminopyridin-3-yl)propanoate structure
937050-25-4 structure
Product Name:tert-butyl 3-(6-aminopyridin-3-yl)propanoate
CAS No:937050-25-4
MF:C12H18N2O2
MW:222.283523082733
CID:6348023
Update Time:2025-07-10

tert-butyl 3-(6-aminopyridin-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(6-aminopyridin-3-yl)propanoate
    • MDL: MFCD16036480
    • Inchi: 1S/C12H18N2O2/c1-12(2,3)16-11(15)7-5-9-4-6-10(13)14-8-9/h4,6,8H,5,7H2,1-3H3,(H2,13,14)
    • InChI Key: UXESPWHWVXPHPO-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)CCC1=CC=C(N)N=C1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5

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Additional information on tert-butyl 3-(6-aminopyridin-3-yl)propanoate

Comprehensive Overview of tert-butyl 3-(6-aminopyridin-3-yl)propanoate (CAS No. 937050-25-4)

tert-butyl 3-(6-aminopyridin-3-yl)propanoate (CAS No. 937050-25-4) is a specialized organic compound widely recognized for its role in pharmaceutical and agrochemical research. This ester derivative, featuring an aminopyridine moiety, is a key intermediate in the synthesis of bioactive molecules. Its unique structure, combining a tert-butyl ester group with a propanoate chain linked to a 6-aminopyridine ring, makes it valuable for drug discovery and material science applications. Researchers often explore its reactivity in cross-coupling reactions and catalysis, aligning with current trends in sustainable chemistry.

The growing interest in heterocyclic compounds like tert-butyl 3-(6-aminopyridin-3-yl)propanoate stems from their versatility in designing small-molecule inhibitors and kinase-targeted therapies. With the rise of precision medicine, this compound has gained attention for its potential in modulating protein-protein interactions. Recent studies highlight its utility in fragment-based drug design (FBDD), a hot topic in AI-driven drug discovery. Computational tools, such as molecular docking simulations, frequently incorporate derivatives of this scaffold to predict binding affinities.

From an industrial perspective, CAS No. 937050-25-4 is often discussed in the context of green chemistry and atom economy. Manufacturers prioritize efficient synthesis routes to minimize waste, reflecting the demand for sustainable intermediates. The compound’s stability under mild conditions also makes it suitable for flow chemistry applications, a trending technique in continuous manufacturing. These attributes address frequently searched queries like “scalable synthesis of aminopyridine derivatives” or “ester protection strategies in organic synthesis.”

Analytical characterization of tert-butyl 3-(6-aminopyridin-3-yl)propanoate typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods ensure purity and structural integrity, critical for regulatory compliance in pharmaceutical development. The compound’s logP and solubility profiles are also analyzed to optimize drug-likeness, a recurring theme in medicinal chemistry forums.

In summary, tert-butyl 3-(6-aminopyridin-3-yl)propanoate (CAS No. 937050-25-4) bridges academic research and industrial innovation. Its relevance to high-throughput screening and catalysis ensures its prominence in scientific literature. As the focus on targeted therapies and sustainable synthesis intensifies, this compound will likely remain a subject of cutting-edge research.

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